![molecular formula C7H5NS3 B14460596 1,3-Benzothiazole-2-dithioperoxol CAS No. 66021-69-0](/img/structure/B14460596.png)
1,3-Benzothiazole-2-dithioperoxol
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Overview
Description
2-Benzothiazolesulfenothioic acid is a sulfur-containing heterocyclic compound that features a benzothiazole ring fused with a sulfenothioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzothiazolesulfenothioic acid can be synthesized through several methods. One common approach involves the condensation of ortho-aminobenzenethiol with carboxylic acid derivatives, followed by cyclization. Another method includes the radical cyclization of thioacylbenzanilides or the base-induced cyclization of ortho-haloanilides .
Industrial Production Methods: In industrial settings, the synthesis of 2-benzothiazolesulfenothioic acid often employs green chemistry principles. This includes the use of environmentally friendly reagents and solvents, such as the condensation of 2-aminobenzenethiol with aldehydes or ketones under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Benzothiazolesulfenothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized benzothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted benzothiazole derivatives .
Scientific Research Applications
2-Benzothiazolesulfenothioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the production of vulcanization accelerators, antioxidants, and plant growth regulators
Mechanism of Action
The mechanism of action of 2-benzothiazolesulfenothioic acid involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, block receptors, or modulate biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Benzothiazole: A simpler structure without the sulfenothioic acid group.
2-Aminobenzothiazole: Contains an amino group instead of the sulfenothioic acid group.
2-Mercaptobenzothiazole: Features a thiol group instead of the sulfenothioic acid group.
Uniqueness: 2-Benzothiazolesulfenothioic acid is unique due to its sulfenothioic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific functional groups and reactivity patterns .
Properties
CAS No. |
66021-69-0 |
---|---|
Molecular Formula |
C7H5NS3 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
2-(disulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C7H5NS3/c9-11-7-8-5-3-1-2-4-6(5)10-7/h1-4,9H |
InChI Key |
IZCHGOJNIHQWHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SS |
Origin of Product |
United States |
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